molecular formula C20H21N3O B12143346 1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol

1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol

Cat. No.: B12143346
M. Wt: 319.4 g/mol
InChI Key: YEHPLYBZDLJQAS-UHFFFAOYSA-N
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Description

1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol is a complex organic compound that features a naphthalene ring system substituted with a piperazine ring, which is further substituted with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol is unique due to its specific structural features, which combine the properties of naphthalene, piperazine, and pyridine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol, a compound featuring a naphthalene core substituted with a piperazine and pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H20N2O\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}

This compound features:

  • A naphthalene ring that contributes to its hydrophobic character.
  • A piperazine ring , which is known for its versatility in pharmacological applications.
  • A pyridine moiety , which may enhance binding interactions with biological targets.

Antidepressant Activity

A study evaluated the compound's ability to inhibit serotonin (5-HT) reuptake, which is crucial for antidepressant effects. In vitro assays indicated that derivatives similar to this compound exhibited significant 5-HT reuptake inhibition. Notably, one derivative demonstrated stability in human liver microsomes and favorable pharmacokinetic properties, suggesting potential as an antidepressant agent .

Antimicrobial Activity

Research has indicated that piperazine derivatives possess antimicrobial properties. For instance, compounds structurally related to this compound were tested against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the agar disc-diffusion method, showing effectiveness against Gram-positive and Gram-negative bacteria. This suggests that the compound may have applications in treating bacterial infections .

Serotonin Reuptake Inhibition

The mechanism underlying the antidepressant activity is primarily through the inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. This mechanism is similar to that of established antidepressants like selective serotonin reuptake inhibitors (SSRIs).

Antimicrobial Mechanisms

The antimicrobial activity may be attributed to the ability of piperazine derivatives to disrupt bacterial cell membranes or inhibit essential metabolic pathways within bacterial cells. The compounds may also interfere with quorum sensing mechanisms in bacteria, reducing biofilm formation and virulence .

Case Study 1: Antidepressant Efficacy

In a controlled study, a derivative of this compound was administered to rats subjected to a forced swimming test (FST). The results showed a significant reduction in immobility time compared to control groups, indicating an antidepressant-like effect. The compound also prevented serotonin depletion induced by p-chloroamphetamine (PCA), further supporting its role as a serotonin reuptake inhibitor .

Case Study 2: Antimicrobial Testing

Another study evaluated various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited varying degrees of antibacterial activity, with some showing MIC values lower than those of standard antibiotics like chloramphenicol. This highlights the potential of these derivatives as novel antimicrobial agents .

Summary of Research Findings

Activity Mechanism Findings
AntidepressantSerotonin reuptake inhibitionSignificant reduction in immobility in FST; stable in microsomes
AntimicrobialDisruption of cell membranesEffective against S. aureus and E. coli; lower MIC than standard antibiotics

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

1-[(4-pyridin-2-ylpiperazin-1-yl)methyl]naphthalen-2-ol

InChI

InChI=1S/C20H21N3O/c24-19-9-8-16-5-1-2-6-17(16)18(19)15-22-11-13-23(14-12-22)20-7-3-4-10-21-20/h1-10,24H,11-15H2

InChI Key

YEHPLYBZDLJQAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=N4

Origin of Product

United States

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